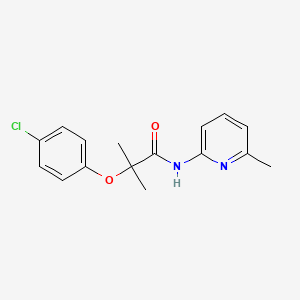
N-(diphenylmethyl)-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(diphenylmethyl)-2-methyl-3-furamide, commonly known as DPMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPMF belongs to the class of furan-based compounds and has been synthesized using various methods.
Mecanismo De Acción
DPMF acts as an acetylcholinesterase inhibitor, which results in an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration leads to enhanced cholinergic neurotransmission, which is involved in various physiological processes, including memory and learning, muscle contraction, and cardiovascular regulation.
Biochemical and Physiological Effects:
DPMF has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the enhancement of cholinergic neurotransmission, and the improvement of memory and learning processes. DPMF has also been shown to have vasodilatory effects, which can improve blood flow and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPMF has several advantages for use in lab experiments, including its ability to selectively inhibit acetylcholinesterase activity, its ability to enhance cholinergic neurotransmission, and its potential as a therapeutic agent for Alzheimer's disease. However, DPMF also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on DPMF, including investigating its potential as a therapeutic agent for Alzheimer's disease, exploring its effects on other physiological processes, such as inflammation and immune function, and developing new synthesis methods to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of DPMF and its potential as a research tool for investigating acetylcholine-related processes.
Conclusion:
In conclusion, DPMF is a unique compound that has gained significant attention in scientific research due to its ability to selectively inhibit acetylcholinesterase activity and enhance cholinergic neurotransmission. DPMF has several advantages for use in lab experiments, including its potential as a therapeutic agent for Alzheimer's disease, but also has limitations that must be considered. Future research on DPMF has the potential to provide new insights into the role of acetylcholine in various physiological processes and to develop new therapeutic agents for neurological disorders.
Métodos De Síntesis
DPMF can be synthesized using various methods, including the reaction of benzhydryl chloride with 2-methyl-3-furoic acid in the presence of a base, the reaction of benzhydryl chloride with 2-methyl-3-furanol in the presence of a base, and the reaction of benzhydrol with 2-methyl-3-furoic acid chloride. The yield of DPMF varies depending on the method used, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
DPMF has been widely used as a research tool to investigate the mechanism of action of various biological processes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DPMF has also been used to study the role of acetylcholine in memory and learning processes. Additionally, DPMF has been used to investigate the effects of acetylcholine on the cardiovascular system, as well as its potential as a therapeutic agent for Alzheimer's disease.
Propiedades
IUPAC Name |
N-benzhydryl-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-17(12-13-22-14)19(21)20-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGPXTMPRWRCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-2-methylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)
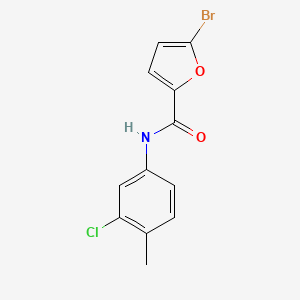
![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)
![2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
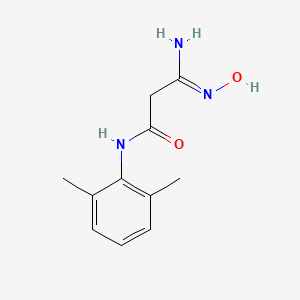
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
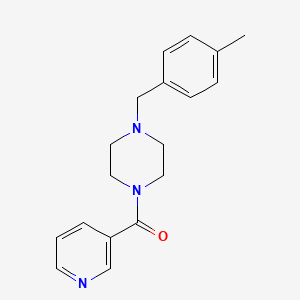
![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
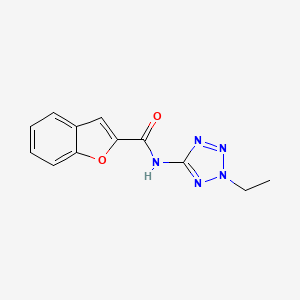
![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)
